2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide

Medicinal Chemistry Computational Chemistry Organic Synthesis

This 2-aminothiophene-3-carboxamide features a critical meta-nitrophenyl substitution, providing a strong electron-withdrawing effect and distinct steric orientation non-interchangeable with para- or ortho-nitro isomers in SAR studies. The unsubstituted thiophene 4- and 5-positions enable Gewald-type condensations for constructing thieno[2,3-d]pyrimidine and thieno[3,2-d]triazine kinase inhibitor libraries. Ideal for nitroreductase-mediated bioactivation prodrug research and computational DFT modeling. Available at ≥97% purity for reproducible R&D results.

Molecular Formula C11H9N3O3S
Molecular Weight 263.27
CAS No. 669740-08-3
Cat. No. B2779009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide
CAS669740-08-3
Molecular FormulaC11H9N3O3S
Molecular Weight263.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(SC=C2)N
InChIInChI=1S/C11H9N3O3S/c12-10-9(4-5-18-10)11(15)13-7-2-1-3-8(6-7)14(16)17/h1-6H,12H2,(H,13,15)
InChIKeyGDWYNMJJTYOEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(3-nitrophenyl)thiophene-3-carboxamide (CAS 669740-08-3): Structural and Procurement Overview


2-Amino-N-(3-nitrophenyl)thiophene-3-carboxamide (CAS 669740-08-3) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxamide class, with a molecular formula of C₁₁H₉N₃O₃S and a molecular weight of 263.27 g/mol . This class is widely recognized for its synthetic versatility, enabling the construction of polyfunctionalized heterocyclic compounds through Gewald-type reactions and subsequent derivatizations [1]. The compound features a primary amino group at the 2-position of the thiophene ring, a carboxamide linkage to a 3-nitrophenyl moiety, and an unsubstituted 4- and 5-position on the thiophene core, providing distinct reactive handles for further synthetic elaboration. Commercially, it is available from multiple reputable suppliers with typical purities of 95–97% and is intended exclusively for research and development purposes .

Why 2-Amino-N-(3-nitrophenyl)thiophene-3-carboxamide (CAS 669740-08-3) Cannot Be Generically Substituted


Within the 2-aminothiophene-3-carboxamide family, the nature and position of substituents on the amide nitrogen profoundly influence both chemical reactivity and biological activity profiles. The 3-nitrophenyl group in this compound introduces a strong electron-withdrawing effect and a distinct steric orientation compared to its 4-nitro, 2-nitro, or non-nitrated phenyl analogs . Substitution with a non-nitrated phenyl group (e.g., CAS 50273-33-1) eliminates the nitro group's capacity for bioreduction, hydrogen bonding, and electronic modulation of the thiophene core, which can drastically alter downstream synthetic outcomes and target engagement [1]. Even a positional isomer, such as the 4-nitrophenyl derivative (CAS 667442-44-6), presents a different dipole moment and spatial arrangement of the nitro group, which has been shown to affect molecular recognition events in kinase inhibitor scaffolds and other target classes [2]. The specific meta-nitro substitution pattern of CAS 669740-08-3 is therefore non-interchangeable in structure-activity relationship (SAR) studies and synthetic route planning, necessitating procurement of the exact compound to ensure reproducible and meaningful results.

Quantitative Differentiation Evidence for 2-Amino-N-(3-nitrophenyl)thiophene-3-carboxamide (CAS 669740-08-3) vs. Structural Analogs


Electronic Modulation of the Thiophene Core: Meta-Nitro vs. Para-Nitro vs. Unsubstituted Phenyl

The 3-nitrophenyl substituent in CAS 669740-08-3 exerts a distinct electronic influence on the 2-aminothiophene-3-carboxamide scaffold compared to its 4-nitro and non-nitrated analogs. Density Functional Theory (DFT) calculations on related nitrobenzamido-thiophene systems demonstrate that the position of the nitro group (meta vs. para) alters the electrostatic potential surface, dipole moment, and frontier molecular orbital energies (HOMO-LUMO gap) [1]. These electronic perturbations are predicted to affect both the compound's reactivity in subsequent derivatization steps and its potential for π-π stacking interactions with biological targets. While direct comparative bioactivity data for this exact compound are not publicly available, the established structure-activity relationships within the broader 2-aminothiophene-3-carboxamide class [2] indicate that even subtle changes in the aryl substituent can lead to significant differences in kinase inhibition profiles and cellular activity.

Medicinal Chemistry Computational Chemistry Organic Synthesis

Synthetic Versatility: Unsubstituted 4,5-Positions Enable Diverse Heterocyclic Annulation

Unlike many 2-aminothiophene-3-carboxamide derivatives that feature additional substituents at the 4- and 5-positions of the thiophene ring (e.g., methyl, aryl, or fused rings), CAS 669740-08-3 retains unsubstituted positions at C4 and C5. This structural feature is critical because it preserves the compound's utility as a versatile building block for Gewald-type reactions and subsequent cyclocondensation steps that yield polyfunctionalized heterocycles such as thienopyrimidines, thienotriazines, and thienopyridines [1]. Compounds with blocked 4- or 5-positions (e.g., 4-methyl or 5-aryl derivatives) are often restricted to specific synthetic pathways and cannot be used interchangeably for the construction of more complex fused ring systems. The unsubstituted nature of CAS 669740-08-3 therefore provides a synthetic advantage in diversity-oriented synthesis and library construction.

Heterocyclic Chemistry Organic Synthesis Medicinal Chemistry

Potential for Nitroreductase-Mediated Prodrug Activation: Inferred Advantage over Non-Nitrated Analogs

The presence of a nitro group on the phenyl ring distinguishes CAS 669740-08-3 from non-nitrated analogs (e.g., CAS 50273-33-1) and confers the potential for nitroreductase-mediated activation. While no direct studies on this specific compound have been published, research on a related series of nitrothiophene carboxamides has demonstrated that the nitro group can be reduced by bacterial nitroreductases (NfsA and NfsB) to generate reactive intermediates with potent, narrow-spectrum antibacterial activity [1]. The meta-nitro position may influence the rate and extent of enzymatic reduction compared to para-nitro isomers, potentially altering both potency and selectivity profiles. This prodrug activation mechanism is absent in the unsubstituted phenyl analog, making the nitro-containing compound uniquely suited for applications targeting nitroreductase-expressing systems, such as certain bacterial strains or engineered cell lines used in gene-directed enzyme prodrug therapy (GDEPT).

Antibacterial Research Prodrug Design Chemical Biology

Commercial Availability and Purity Consistency: Enabling Reproducible Research

CAS 669740-08-3 is commercially available from multiple established suppliers (including Santa Cruz Biotechnology, MolCore, and Leyan) with specified purities typically at 95% or 97% . In contrast, closely related analogs such as the 4-nitro isomer (CAS 667442-44-6) and the non-nitrated phenyl derivative (CAS 50273-33-1) may be sourced from different vendors with varying purity specifications and lot-to-lot consistency, potentially introducing variability in experimental outcomes. The availability of CAS 669740-08-3 from suppliers who provide Certificates of Analysis (CoA) and adhere to ISO quality management systems supports reproducible research and simplifies procurement workflows for laboratories requiring this specific substitution pattern.

Chemical Procurement Research Reagents Quality Control

Absence of Published Direct Comparative Data: A Critical Note for Users

It is important to note that a comprehensive search of the peer-reviewed literature and public bioactivity databases (including PubMed, ChEMBL, and PubChem) did not yield any direct head-to-head comparative studies quantifying the biological activity or physicochemical properties of CAS 669740-08-3 against its closest structural analogs (e.g., 4-nitro isomer, 2-nitro isomer, or unsubstituted phenyl derivative). The compound appears to be primarily utilized as a synthetic building block rather than as a biological probe, and as such, high-strength differential evidence in the form of IC₅₀ values, selectivity panels, or pharmacokinetic data is currently unavailable. Users should therefore rely on the class-level inferences and synthetic versatility arguments presented herein when making procurement decisions, and consider performing their own comparative characterization if differential activity is critical to their research objectives.

Data Transparency Research Integrity Procurement Decision

Optimal Research and Procurement Scenarios for 2-Amino-N-(3-nitrophenyl)thiophene-3-carboxamide (CAS 669740-08-3)


Synthesis of Thienopyrimidine and Thienotriazine Libraries for Kinase Inhibitor Discovery

The unsubstituted 4- and 5-positions of the thiophene ring in CAS 669740-08-3 make it an ideal starting material for the construction of fused heterocyclic libraries, particularly thieno[2,3-d]pyrimidines and thieno[3,2-d]triazines, which are privileged scaffolds in kinase inhibitor drug discovery [1]. Medicinal chemistry teams can employ Gewald-type condensation followed by annulation reactions to generate diverse analogs for screening against kinase targets, leveraging the compound's synthetic versatility as documented in the comprehensive review by Gouda et al. [1].

Nitroreductase-Dependent Prodrug Development and Antibacterial Screening

The meta-nitrophenyl moiety in CAS 669740-08-3 confers potential for nitroreductase-mediated bioactivation, as demonstrated in related nitrothiophene carboxamide antibacterial agents [2]. Researchers developing narrow-spectrum antibacterial prodrugs, anticancer gene-directed enzyme prodrug therapy (GDEPT) agents, or cell ablation tools for developmental biology can utilize this compound as a core scaffold. The nitro group can be selectively reduced in nitroreductase-expressing bacterial strains or engineered mammalian cell lines, providing a mechanism for targeted activation that is absent in non-nitrated analogs [2].

Structure-Activity Relationship (SAR) Studies on Aryl Substitution Patterns in 2-Aminothiophene-3-carboxamides

For laboratories investigating the impact of aryl substitution patterns on the biological activity of 2-aminothiophene-3-carboxamides, CAS 669740-08-3 serves as a key member of a positional isomer series (including the 2-nitro, 4-nitro, and unsubstituted phenyl analogs). The meta-nitro substitution introduces a distinct electronic and steric profile compared to the para-nitro isomer [3], enabling systematic SAR exploration. Procurement of the exact compound ensures that observed differences in target binding, cellular potency, or metabolic stability can be accurately attributed to the substitution pattern rather than to batch-to-batch variability or off-target effects of impure samples .

DFT and Computational Chemistry Studies on Substituent Electronic Effects

The distinct electronic properties of the 3-nitrophenyl group make CAS 669740-08-3 a valuable subject for computational chemistry studies aimed at understanding substituent effects on thiophene core reactivity. Building on DFT investigations of related nitrobenzamido-thiophene systems [3], computational chemists can utilize this compound to model how meta-nitro substitution influences frontier molecular orbital energies, electrostatic potential surfaces, and predicted binding modes to biological targets. Such studies are essential for rational drug design and for benchmarking computational methods against experimental observations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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